molecular formula C13H11FN8O2 B11546592 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11546592
M. Wt: 330.28 g/mol
InChI Key: RLRIRWUHFDELGO-OMCISZLKSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents.

    Cyclization: Cyclization reactions may require catalysts such as palladium or copper

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11FN8O2

Molecular Weight

330.28 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H11FN8O2/c1-7-10(17-21-22(7)12-11(15)19-24-20-12)13(23)18-16-6-8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,19)(H,18,23)/b16-6+

InChI Key

RLRIRWUHFDELGO-OMCISZLKSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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